molecular formula C14H11N5O2 B2547231 1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione CAS No. 22724-47-6

1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione

Cat. No. B2547231
CAS RN: 22724-47-6
M. Wt: 281.275
InChI Key: KRRYGXCRJMPZJX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione is a derivative of pteridine, a heterocyclic compound that has garnered interest due to its structural similarity to several biologically active compounds. The molecule contains a pteridine core with additional methyl groups and a fused indole ring, which may contribute to its potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related pteridine derivatives has been explored in various studies. For instance, the synthesis of 1,3-dimethyl-6-propionylpteridine-2,4(1H,3H)-dione was achieved through a cross-coupling reaction involving bromolumazine and a 1-ethoxyprop-1-enyl tin compound using a palladium catalyst and copper iodide . Another study reported a convenient method for synthesizing 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones, which are structurally similar to the compound of interest, by dehydration of corresponding triones . These methods highlight the versatility of synthetic approaches in the pteridine chemical space.

Molecular Structure Analysis

The molecular structure of pteridine derivatives is characterized by the presence of a bicyclic ring system that includes nitrogen atoms. In the case of the metal-pteridine complex, the copper(II) ion exhibits an elongated octahedral coordination with the pteridine ligands and water molecules, forming a three-dimensional hydrogen-bonded network . This structural information is crucial for understanding the reactivity and interaction of pteridine derivatives with other molecules.

Chemical Reactions Analysis

Pteridine derivatives can undergo various chemical reactions, including cross-coupling reactions, as demonstrated in the synthesis of 1,3-dimethyl-6-propionylpteridine-2,4(1H,3H)-dione . Additionally, the alkylation of pteridine derivatives can proceed at specific nitrogen atoms within the heterocycle, as shown in the synthesis of 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones . These reactions are indicative of the reactivity patterns of pteridine derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pteridine derivatives can be influenced by their molecular structure. For example, the crystal structure of a metal-pteridine complex revealed a layered arrangement with significant hydrogen bonding, which could affect solubility and stability . The synthesis of oligothiophene derivatives functionalized with pteridine-2,4-dione units showed that increasing conjugation leads to absorption in the near-infrared region and a narrowing of the HOMO/LUMO gap, suggesting potential optoelectronic applications . These properties are essential for the development of pteridine-based materials and their application in various fields.

Scientific Research Applications

Structural and Photophysical Properties

Research on similar compounds, such as isoalloxazines and pteridine derivatives, has provided insights into their structural and photophysical properties. The study of 10-Methylisoalloxazine 5-oxide, for example, reveals the compound's planar structure and the presence of intermolecular hydrogen bonds and π–π interactions, which are crucial for understanding the behavior of 1,3-Dimethyl-1H-indolo[3,2-g]pteridine-2,4(3H,10H)-dione in various environments (Rohlíček et al., 2010). Additionally, the spectroscopic study of flavin compounds, including riboflavin and iso-(6,7)-riboflavin, underscores the biological relevance of similar compounds and aids in correlating spectroscopic observations with theoretical calculations (Sikorska et al., 2005).

Synthetic Applications and Chemical Reactions

Synthesis and applications of labeled compounds have been studied, including the preparation of [1-(15)N]-labeled derivatives for mechanistic investigations, demonstrating the versatility of these compounds in synthetic chemistry and their potential for elucidating chemical reaction mechanisms (Sako et al., 2000). The synthesis of pteridin-2-one derivatives from diaminomaleonitrile also highlights the wide range of potential derivatives and their applications in chemical research (Tsuzuki & Tada, 1986).

Biological and Photodegradation Studies

Investigations into the photochemistry and photophysics of isoalloxazines shed light on the biological relevance of these compounds. Such studies are significant for understanding the behavior of this compound under various light conditions and its potential biological applications (Sikorska et al., 2005).

properties

IUPAC Name

1,3-dimethyl-10H-indolo[3,2-g]pteridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c1-18-12-10(13(20)19(2)14(18)21)16-9-7-5-3-4-6-8(7)15-11(9)17-12/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRYGXCRJMPZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC3=C(C4=CC=CC=C4N3)N=C2C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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